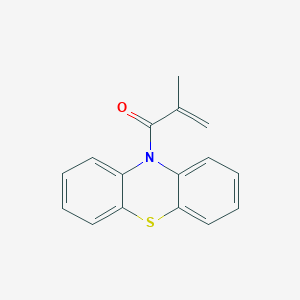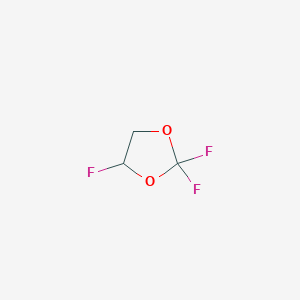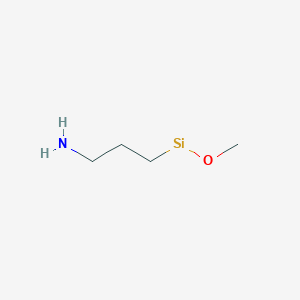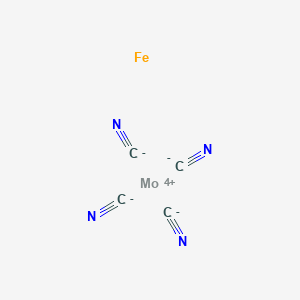
Molybdenum(4+) cyanide--iron (1/4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum(4+) cyanide–iron (1/4/1) is a coordination compound that features molybdenum and iron atoms bridged by cyanide ligands This compound is part of a broader class of cyanide-bridged transition metal complexes, which are known for their interesting electronic and magnetic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum(4+) cyanide–iron (1/4/1) typically involves the reaction of molybdenum and iron salts with cyanide ions under controlled conditions. One common method is to dissolve molybdenum(IV) chloride and iron(III) chloride in an aqueous solution, followed by the addition of potassium cyanide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at room temperature. The resulting product is then purified by recrystallization.
Industrial Production Methods
While the industrial production of molybdenum(4+) cyanide–iron (1/4/1) is not as widespread as other molybdenum or iron compounds, the principles remain similar. Large-scale synthesis would involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Industrial methods may also incorporate automated systems for mixing and purification to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Molybdenum(4+) cyanide–iron (1/4/1) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation states of molybdenum and iron can change.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions, altering the compound’s properties.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands like phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.
科学的研究の応用
Molybdenum(4+) cyanide–iron (1/4/1) has several scientific research applications:
Chemistry: It is used as a model compound to study electron transfer processes and coordination chemistry.
Biology: The compound’s ability to mimic certain biological systems makes it useful in studying metalloenzymes and their mechanisms.
Medicine: Research into its potential as a therapeutic agent, particularly in targeting specific metal ions in biological systems, is ongoing.
Industry: Its catalytic properties are explored for applications in industrial processes, such as hydrogenation and oxidation reactions.
作用機序
The mechanism by which molybdenum(4+) cyanide–iron (1/4/1) exerts its effects involves the coordination of cyanide ligands to the metal centers, facilitating electron transfer processes. The compound can interact with various molecular targets, including other metal ions and organic molecules, through its cyanide bridges. These interactions can lead to changes in the electronic structure and reactivity of the compound, enabling it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
Molybdenum(4+) cyanide–tungsten (1/4/1): Similar in structure but with tungsten instead of iron, exhibiting different electronic properties.
Iron(4+) cyanide–nickel (1/4/1): Features nickel instead of molybdenum, with distinct magnetic properties.
Molybdenum(4+) cyanide–cobalt (1/4/1): Contains cobalt, leading to variations in catalytic activity.
Uniqueness
Molybdenum(4+) cyanide–iron (1/4/1) is unique due to its specific combination of molybdenum and iron, which imparts distinct electronic and magnetic properties. Its ability to undergo various chemical reactions and form stable coordination complexes makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
64476-49-9 |
|---|---|
分子式 |
C4FeMoN4 |
分子量 |
255.86 g/mol |
IUPAC名 |
iron;molybdenum(4+);tetracyanide |
InChI |
InChI=1S/4CN.Fe.Mo/c4*1-2;;/q4*-1;;+4 |
InChIキー |
PDKGMLDTBFDXIW-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe].[Mo+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
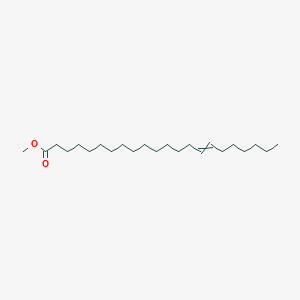
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
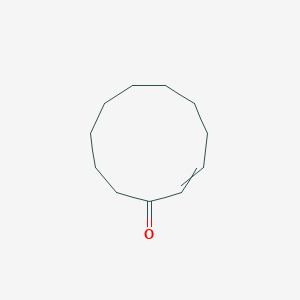

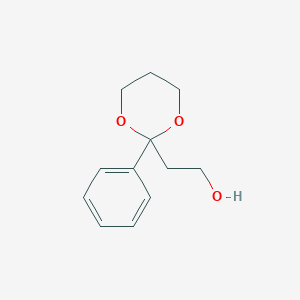

![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
